molecular formula C18H17N3O B4214169 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4214169
M. Wt: 291.3 g/mol
InChI Key: NJDXBOBMBPVBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a fused heterocyclic compound featuring a pyrazoloquinazolinone scaffold. Its structure includes a bicyclic system with a pyrazole ring fused to a quinazolinone moiety, substituted with methyl groups at positions 2 and 8 and a phenyl group at position 2. The compound’s synthesis typically involves regioselective reactions between enaminones derived from dimedone (5,5-dimethylcyclohexane-1,3-dione) and substituted 3-amino-1H-pyrazoles under eco-friendly conditions, such as ultrasonication in water-ethanol mixtures with KHSO₄ as a catalyst . Key spectral data (¹H NMR, ¹³C NMR, IR, and MS) confirm its structure, with characteristic signals for methyl groups (δ ~2.5–3.0 ppm in ¹H NMR), aromatic protons, and carbonyl functionalities (IR ~1672 cm⁻¹) .

Properties

IUPAC Name

2,8-dimethyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-8-15-14(16(22)9-11)10-19-18-17(12(2)20-21(15)18)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDXBOBMBPVBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-aminobenzophenones under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoloquinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the pyrazoloquinazolinone scaffold enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Research has shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study : An investigation into the antimicrobial efficacy of several pyrazoloquinazolinones revealed that 2,8-dimethyl-3-phenyl derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic applications in treating infections .

Organic Electronics

The unique electronic properties of pyrazoloquinazolinones make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings : A study highlighted the use of modified pyrazoloquinazolinones in fabricating OLEDs with improved efficiency and stability compared to traditional materials .

Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent against MCF-7 and PC-3
Antimicrobial activity against bacteria
Material ScienceSemiconductor in OLEDs

Mechanism of Action

The mechanism of action of 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]quinazolinone derivatives exhibit diverse pharmacological and industrial applications, modulated by substituent patterns. Below is a detailed comparison of 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one with structurally analogous compounds:

Structural and Substituent Variations

Compound Name Substituents Key Structural Features
This compound (Target) - 2-CH₃, 8-CH₃, 3-Ph Rigid bicyclic core; electron-donating methyl groups enhance solubility in organic solvents .
8,8-Dimethyl-2-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one - 8,8-(CH₃)₂, 2-(4-OCH₃-Ph) Methoxy group at position 2 increases electron density, altering reactivity in cross-coupling reactions .
3-(4-Fluorophenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one - 3-(4-F-Ph), 8-thienyl Thienyl substitution at position 8 introduces π-conjugation, potentially enhancing fluorescence properties .
8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one - 8,8-(CH₃)₂, 2-SCH₃ Sulfur-containing substituent improves metal-binding affinity, useful in extraction chemistry .

Physicochemical Properties

Property Target Compound 8,8-Dimethyl-2-phenyl Derivative 3-Bromo-8,8-dimethyl Derivative
Melting Point (°C) 210–212 244–245 132–133
Solubility Soluble in DMSO, DMF; sparingly in H₂O Similar to target Poor in polar solvents
UV-Vis λₘₐₓ (nm) 280–290 (π→π* transition) 275–285 270–280
MS (ESI⁺) m/z 350.0 (MH⁺) m/z 372 (M⁺) m/z 316 (M⁺)

Stability and Reactivity

  • Methyl groups at positions 2 and 8 in the target compound stabilize the quinazolinone ring against oxidative degradation compared to unsubstituted analogs .
  • Electron-withdrawing substituents (e.g., nitro, bromo) at position 3 reduce nucleophilic attack susceptibility but increase electrophilic substitution reactivity at position 5 .

Research Findings and Trends

  • Regioselectivity : Ultrasonication and microwave irradiation significantly improve regioselectivity and yields compared to conventional heating, minimizing byproducts .
  • Eco-Friendly Synthesis: Water-ethanol mixtures and recyclable catalysts (e.g., KHSO₄) align with green chemistry principles, reducing environmental impact .
  • Structure-Activity Relationships (SAR) : Substituents at positions 2 and 3 critically influence bioactivity. For example, 4-fluorophenyl groups enhance blood-brain barrier penetration in CNS-targeted analogs .

Biological Activity

2,8-Dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that has gained attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of approximately 320.4 g/mol. The structure includes a pyrazoloquinazoline core which contributes to its biological activity.

PropertyValue
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
IUPAC NameThis compound
InChI KeyDLEJCSRNGLLTDI-UHFFFAOYSA-N

Anticancer Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. Studies indicate that compounds similar to this compound show cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines, several compounds demonstrated potent activity. Notably:

  • Compound A3 exhibited IC50 values of 10 µM (PC3), 10 µM (MCF-7), and 12 µM (HT-29) .

The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the quinazoline core enhance cytotoxicity.

Anti-inflammatory Activity

Compounds with a pyrazolo[1,5-a]quinazoline scaffold have shown potential as anti-inflammatory agents. A recent study synthesized a library of these compounds and assessed their ability to inhibit NF-kB/AP-1 signaling pathways.

Findings:

The synthesized compounds exhibited IC50 values ranging from 4.8 to 30.1 µM in inhibiting LPS-induced inflammation . This suggests that the compound may play a role in modulating inflammatory responses.

Antimicrobial Activity

The antimicrobial properties of pyrazoloquinazolines have also been explored. In vitro studies have indicated that these compounds can inhibit the growth of various bacterial and fungal strains.

Summary of Antimicrobial Effects:

Research indicates that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves interference with microbial DNA synthesis or cell wall formation.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors associated with cancer proliferation and inflammation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.